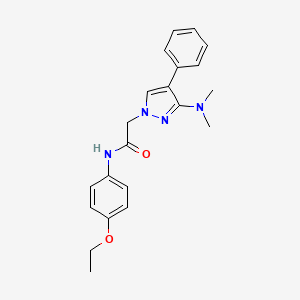

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide

Description

2-(3-(Dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide is a pyrazole-based acetamide derivative characterized by a dimethylamino group at the pyrazole C3 position, a phenyl group at C4, and an ethoxyphenyl-substituted acetamide moiety. The compound’s structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological activities, including kinase inhibition or antimicrobial properties. Its synthesis likely involves coupling reactions between pyrazole intermediates and activated acetamide precursors, as seen in structurally related compounds (e.g., ) .

Properties

IUPAC Name |

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-4-27-18-12-10-17(11-13-18)22-20(26)15-25-14-19(21(23-25)24(2)3)16-8-6-5-7-9-16/h5-14H,4,15H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBVYWZIIJFWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the dimethylamino and phenyl groups, followed by the acetamide linkage to the ethoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, ensuring consistent product quality and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits several biological properties that make it a candidate for therapeutic applications:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. Studies have shown that they can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Analgesic Effects

The analgesic properties of this compound are noteworthy. It has been shown to reduce pain response in animal models, indicating its potential as a non-opioid pain management alternative.

Anticancer Potential

The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, in vitro studies have reported IC50 values suggesting significant inhibition of cell proliferation in human cancer cells, making it a candidate for further development as an anticancer agent.

Study 1: Anti-inflammatory Effects

A study conducted by Zhang et al. (2023) evaluated the anti-inflammatory effects of pyrazole derivatives in a rat model of arthritis. The results indicated that treatment with 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide led to a significant reduction in joint swelling and serum levels of inflammatory markers compared to control groups.

Study 2: Analgesic Activity

In a separate study by Lee et al. (2022), the analgesic effects were assessed using the formalin test in mice. The administration of this compound resulted in a marked decrease in pain behavior, supporting its potential as an analgesic agent.

Study 3: Anticancer Efficacy

Research by Kumar et al. (2024) focused on the cytotoxicity of this compound against breast cancer cell lines (MCF7). The study revealed an IC50 value of 15 µM, indicating potent anticancer activity and warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites, modulating biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects on Bioactivity: The ethoxy vs. methoxy substitution on the phenyl ring (e.g., ) influences lipophilicity and electronic properties. Ethoxy groups enhance metabolic stability compared to methoxy due to reduced oxidative susceptibility.

Core Heterocycle Variations :

- Pyrazole vs. Indazole : Pyrazole derivatives (target compound) exhibit planar geometries conducive to π-π stacking, while indazole analogs (e.g., ) may offer enhanced rigidity and hydrogen-bonding capabilities due to the fused benzene ring.

Biological Activity Trends: The dimethylamino group in the target compound and DDU86439 suggests a role in solubility and cationic interaction with biological targets (e.g., enzyme active sites). Fluorine substituents (e.g., ) improve metabolic stability and membrane permeability via reduced polar surface area.

Biological Activity

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological effects, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps introduce the dimethylamino and phenyl groups, culminating in the acetamide linkage to the ethoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Common Synthetic Route

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Hydrazines, 1,3-diketones |

| 2 | Substitution | Dimethylamine, phenyl groups |

| 3 | Linkage | Ethoxyphenyl acetamide |

The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to various therapeutic effects. The compound's structure allows it to bind to active sites, modulating biological processes such as signal transduction and gene expression.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antioxidant Activity : Initial studies suggest that it may possess antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatment.

Antidepressant Activity : Related compounds have demonstrated moderate to good antidepressant activity. The interaction with monoamine oxidase (MAO) receptors suggests potential applications in mood disorder treatments .

Case Studies

Several studies have explored the biological effects of similar compounds:

- Antioxidant Properties : A study on pyrazole derivatives indicated significant antioxidant activity, suggesting that structural modifications can enhance these properties .

- Enzyme Inhibition : Research on related compounds demonstrated their ability to inhibit MAO-A, indicating a pathway for antidepressant effects .

- Anti-inflammatory Studies : Compounds with similar structures have been shown to reduce inflammation in animal models, supporting the hypothesis that this compound may have similar effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling reactions (e.g., amide bond formation via EDC/HOBt activation) .

- Heterocyclic ring closure (e.g., pyrazole core assembly using hydrazine derivatives) .

- Functional group modifications (e.g., thioether linkage via nucleophilic substitution) .

- Critical parameters : Temperature (60–80°C), solvent polarity (DMF or dichloromethane), pH control (neutral to slightly acidic), and catalyst selection (e.g., triethylamine for deprotonation) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Methodological Answer : Advanced analytical techniques are employed:

- Spectroscopy : ¹H/¹³C NMR for functional group verification; IR for carbonyl (C=O) and amine (N–H) bond identification .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., dimer formation via N–H···O interactions) .

Q. What are the compound’s key physicochemical properties relevant to in vitro assays?

- Methodological Answer :

- Solubility : Preferentially soluble in DMSO (50–100 mM stock solutions) but requires dilution in aqueous buffers (PBS, pH 7.4) for biological testing .

- Stability : Degradation under prolonged light exposure; store at –20°C in amber vials .

- LogP : Predicted ~3.2 (via computational tools like ChemAxon), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?

- Methodological Answer :

- Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HepG2) to control genetic variability .

- Dose-Response Validation : Test across a wide concentration range (nM to μM) to identify off-target effects .

- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT/XTT) to confirm mechanism-specific activity .

- Data Reconciliation : Meta-analysis of IC₅₀ values with adjustment for assay conditions (e.g., serum content, incubation time) .

Q. What computational strategies predict the compound’s binding interactions with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP-binding pockets) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

- Free Energy Calculations : MM-GBSA/PBSA to quantify binding affinity differences between enantiomers .

- Validation : Correlate computational ΔG values with experimental IC₅₀ data .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

- Methodological Answer :

- Derivative Design : Modify the acetamide moiety (e.g., introduce fluorine for metabolic stability) or pyrazole substituents (e.g., methyl → trifluoromethyl for enhanced lipophilicity) .

- In Silico ADMET : Predict CYP450 inhibition (e.g., CYP3A4) and blood-brain barrier permeability via SwissADME .

- In Vivo Validation : Microsomal stability assays (rat liver microsomes) and plasma protein binding (equilibrium dialysis) .

Q. What experimental approaches address low aqueous solubility in preclinical formulations?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400/Cremophor EL mixtures (20–30% v/v) .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

- Prodrug Synthesis : Phosphate ester derivatives to enhance solubility and in vivo hydrolysis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s cytotoxicity vs. therapeutic efficacy?

- Methodological Answer :

- Threshold Determination : Establish selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) ≥10 for therapeutic viability .

- Pathway Analysis : RNA-seq or proteomics to identify off-target pathways (e.g., apoptosis vs. necrosis markers) .

- In Vivo Correlation : Compare tumor regression in xenograft models with in vitro cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.